molecular formula C42H82Br2NO8P B12063934 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

Cat. No.: B12063934
M. Wt: 919.9 g/mol
InChI Key: JYNIJUKRMQKJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phospholipid compound. It is a derivative of phosphatidylcholine, where the fatty acid chains at the sn-1 and sn-2 positions are substituted with palmitoyl and 6,7-dibromostearoyl groups, respectively.

Preparation Methods

The synthesis of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and 6,7-dibromostearic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale esterification processes, followed by purification steps such as chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can alter membrane properties such as fluidity and permeability. The brominated fatty acid chains interact with membrane proteins and other lipids, potentially affecting their function and activity. Molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of brominated lipids .

Comparison with Similar Compounds

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its brominated structure and its impact on membrane dynamics and interactions.

Properties

IUPAC Name

[2-(6,7-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNIJUKRMQKJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82Br2NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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